(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid
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Overview
Description
(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid is a boronic acid derivative that features a pyrazolopyridine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often utilize large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, employing palladium catalysts and various ligands to facilitate the coupling process .
Chemical Reactions Analysis
Types of Reactions: (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, such as palladium acetate or palladium chloride, and bases like potassium carbonate or sodium hydroxide . The reactions are typically carried out in solvents such as toluene or ethanol under mild conditions .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules . In biology and medicine, derivatives of this compound have been investigated for their potential as kinase inhibitors and other therapeutic agents . Additionally, it has applications in the development of new materials and catalysts for industrial processes .
Mechanism of Action
The mechanism of action of (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps: oxidative addition, transmetalation, and reductive elimination . During oxidative addition, the palladium catalyst forms a complex with the aryl or vinyl halide, followed by transmetalation where the boronic acid transfers its organic group to the palladium complex . Finally, reductive elimination releases the coupled product and regenerates the palladium catalyst .
Comparison with Similar Compounds
Similar compounds to (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid include other boronic acids such as 3-pyridinylboronic acid and 4-pyridinylboronic acid . These compounds also participate in Suzuki-Miyaura cross-coupling reactions but differ in their structural features and reactivity . The unique pyrazolopyridine core of this compound provides distinct electronic properties that can influence its reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C8H10BN3O2 |
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Molecular Weight |
191.00 g/mol |
IUPAC Name |
(1,3-dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C8H10BN3O2/c1-5-8-7(12(2)11-5)3-6(4-10-8)9(13)14/h3-4,13-14H,1-2H3 |
InChI Key |
MGGRAQNRTQOUFS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C(=NN2C)C)N=C1)(O)O |
Origin of Product |
United States |
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